molecular formula C21H24N2O3S2 B11074849 2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol

2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol

Cat. No.: B11074849
M. Wt: 416.6 g/mol
InChI Key: BQGTWXZGCDNFAW-UHFFFAOYSA-N
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Description

2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol is a complex organic compound that belongs to the class of spirochromenes This compound is characterized by its unique spiro structure, which involves a chromene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol typically involves multi-step reactions. One common approach is the three-component reaction involving [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst . This method is favored for its efficiency, green solvent media, short reaction time, and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The allylthio and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium or nickel, solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential anticancer effects . The presence of the thienyl group also suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(Allylthio)-6’,6’-dimethyl-4-(2-thienyl)-3,4,5’,6’-tetrahydro-3’H-spiro[chromene-2,4’-pyrimidine]-7,8-diol apart is its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

6,6-dimethyl-2-prop-2-enylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol

InChI

InChI=1S/C21H24N2O3S2/c1-4-9-28-19-22-20(2,3)12-21(23-19)11-14(16-6-5-10-27-16)13-7-8-15(24)17(25)18(13)26-21/h4-8,10,14,24-25H,1,9,11-12H2,2-3H3,(H,22,23)

InChI Key

BQGTWXZGCDNFAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SCC=C)C

Origin of Product

United States

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